molecular formula C15H16O5 B107222 Illudalic acid CAS No. 18508-77-5

Illudalic acid

Cat. No.: B107222
CAS No.: 18508-77-5
M. Wt: 276.28 g/mol
InChI Key: BDEDPKFUFGCVCJ-UHFFFAOYSA-N
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Description

Illudalic acid is a fungal natural product known for its bioactive properties, particularly as a selective inhibitor of protein tyrosine phosphatases (PTPs). It has garnered significant interest due to its potential therapeutic applications, especially in the treatment of diseases linked to PTPs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of illudalic acid has evolved over the years, with the initial 17-step synthesis reported in 1977 being progressively refined. A notable recent method involves a two-step process: convergent [4 + 2] benzannulation followed by one-pot coordinated functional group manipulations . The key trifunctional pharmacophore of this compound can be prepared from 3,3-dimethylcyclopentanone in a longest linear sequence of five steps .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the streamlined synthetic routes developed in recent research suggest potential for scalable production. The use of readily available modular building blocks and efficient reaction conditions are promising for industrial applications .

Properties

CAS No.

18508-77-5

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

3,6-dihydroxy-8,8-dimethyl-1-oxo-3,4,7,9-tetrahydrocyclopenta[h]isochromene-5-carbaldehyde

InChI

InChI=1S/C15H16O5/c1-15(2)4-8-9(5-15)13(18)10(6-16)7-3-11(17)20-14(19)12(7)8/h6,11,17-18H,3-5H2,1-2H3

InChI Key

BDEDPKFUFGCVCJ-UHFFFAOYSA-N

SMILES

CC1(CC2=C3C(=C(C(=C2C1)O)C=O)CC(OC3=O)O)C

Canonical SMILES

CC1(CC2=C3C(=C(C(=C2C1)O)C=O)CC(OC3=O)O)C

Synonyms

3,6-dihydroxy-8,8-dimethyl-1-oxo-1,3,4,7,8,9-hexahydro-cyclopenta(h)isochromene-5-carbaldehyde
illudalic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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